molecular formula C15H20O B1199148 1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone CAS No. 74499-60-8

1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone

Cat. No. B1199148
Key on ui cas rn: 74499-60-8
M. Wt: 216.32 g/mol
InChI Key: GNONYQJSCSRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04481133

Procedure details

223 g (1 mol) of 1,1-dimethyl-tetralin-4-carboxylic acid chloride and 11 g of copper (I) iodide are placed in a 1-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser and there is allowed to drop in from the dropping funnel at -10° C. to -5° C. a Grignard solution freshly prepared from 27 g (1.1 mol) of magnesium shavings and 122 (1.12 mol) of ethyl bromide in 500 ml of absolute ether. In so doing, the mixture must be diluted with a small amount of ether. The mixture is stirred for a further 5 hours while cooling and then the cooling source is removed. After the mixture has reached room temperature, it is poured into cold, saturated ammonium chloride solution, extracted with ether, washed neutral with water, dried over sodium sulphate and evaporated. Fractional distillation gives 138 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 64%. Ventilation can further improve the olfactory quality. Odour: see (3).
Name
1,1-dimethyl-tetralin-4-carboxylic acid chloride
Quantity
223 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
122
Quantity
1.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([C:12](Cl)=[O:13])[CH2:4][CH2:3]1.[Mg].[CH2:17](Br)[CH3:18]>CCOCC.[Cu]I>[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([C:12](=[O:13])[CH2:17][CH3:18])[CH2:4][CH2:3]1

Inputs

Step One
Name
1,1-dimethyl-tetralin-4-carboxylic acid chloride
Quantity
223 g
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)C(=O)Cl)C
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
[Mg]
Name
122
Quantity
1.12 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a thermometer, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
to drop in from the dropping funnel at -10° C. to -5° C.
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the cooling source is removed
CUSTOM
Type
CUSTOM
Details
has reached room temperature
ADDITION
Type
ADDITION
Details
it is poured into cold, saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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